
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to a naphthalenone core. It is of interest in organic synthesis and various scientific research fields due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of a suitable precursor. One common method includes the bromination of 2-(phenylmethyl)-3,4-dihydro-1(2H)-naphthalenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Chemical Reactions Analysis
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which can be useful in various synthetic applications.
Common reagents used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone can be compared with other brominated naphthalenones and related compounds:
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: This compound has a similar brominated structure but with a methoxy group instead of a second bromine atom, leading to different reactivity and applications.
2-Iodo-2-(methoxy(phenyl)methyl)malononitrile: Similar to the previous compound but with an iodine atom, which can affect its chemical properties and reactivity.
2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis, with different reactivity due to the absence of the naphthalenone core.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
Properties
CAS No. |
78364-65-5 |
|---|---|
Molecular Formula |
C17H14Br2O |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
2-bromo-2-[bromo(phenyl)methyl]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14Br2O/c18-15(13-7-2-1-3-8-13)17(19)11-10-12-6-4-5-9-14(12)16(17)20/h1-9,15H,10-11H2 |
InChI Key |
IXNZDXYMRGOCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(C(C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


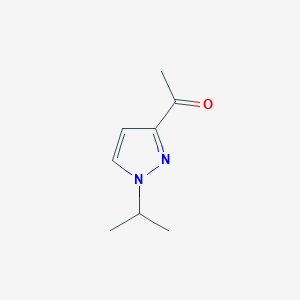
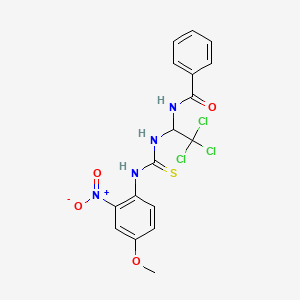
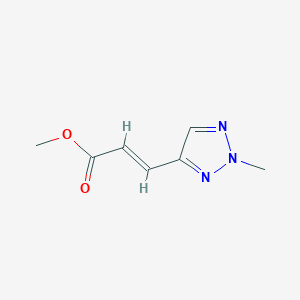
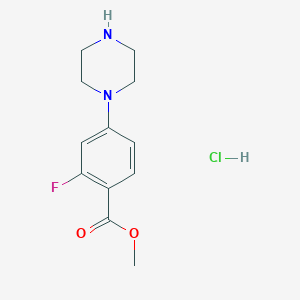
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
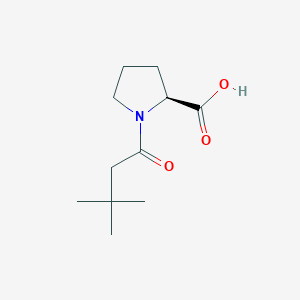
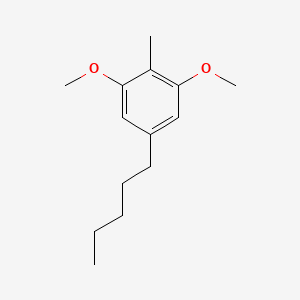

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
